molecular formula C19H14F3N3O B2739487 N-([2,3'-bipyridin]-3-ylmethyl)-4-(trifluoromethyl)benzamide CAS No. 1903404-09-0

N-([2,3'-bipyridin]-3-ylmethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2739487
CAS No.: 1903404-09-0
M. Wt: 357.336
InChI Key: TWTNGRQNYPOPPB-UHFFFAOYSA-N
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Description

The compound you’re asking about is a benzamide derivative with a trifluoromethyl group and a bipyridinylmethyl group attached. Benzamides are a class of compounds containing a benzene ring attached to an amide group. The trifluoromethyl group (CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom. It is often used in pharmaceuticals and agrochemicals due to its ability to alter the physical, chemical, and biological properties of organic molecules .


Chemical Reactions Analysis

Trifluoromethyl groups are known to participate in various chemical reactions. For example, they can undergo oxidation/reduction processes and can be involved in carbon-centered radical intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the trifluoromethyl group and the benzamide group. Trifluoromethyl groups can increase the lipophilicity and metabolic stability of compounds . Benzamides generally have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding .

Scientific Research Applications

Synthesis and Functionalization

N-([2,3'-bipyridin]-3-ylmethyl)-4-(trifluoromethyl)benzamide is involved in various synthetic processes, serving as a precursor or intermediate in the synthesis of complex molecules. For instance, it plays a role in the Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, indicating its utility in introducing fluorine atoms into organic molecules, a common modification in medicinal chemistry to alter the properties of biologically active compounds (Wang, Mei, & Yu, 2009). Another study highlights its use in the improved synthesis process for 2-hydroxy-N-(pyridin-4-yl)benzamide, showcasing its versatility in organic synthesis and potential applications in developing novel compounds with diverse biological activities (Dian, 2010).

Sensor Applications

Compounds related to this compound have been utilized in the development of sensors. For example, polymeric nanoparticles incorporating similar bipyridine units have been shown to fold into nanometer-sized particles that can act as effective sensors for metal ions like copper, demonstrating the potential of such compounds in environmental monitoring and analytical chemistry (Gillissen, Voets, Meijer, & Palmans, 2012).

Catalytic Applications

The compound and its derivatives find use in catalytic processes as well. For instance, copper-mediated direct aryloxylation of benzamides, facilitated by similar N,O-bidentate directing groups, has broadened the scope for the synthesis of mono- and diaryloxylated benzoic acids, pivotal in the development of pharmaceuticals and agrochemicals (Hao et al., 2014).

Biological Studies

While direct studies on this compound's biological applications are limited, related benzamide compounds have shown significant biological activities. For example, the synthesis and characterisation of similar benzamides have led to the discovery of compounds with antibacterial properties, suggesting potential applications in developing new antimicrobial agents (Adam et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if used in pharmaceuticals, the trifluoromethyl group could potentially increase the lipophilicity and metabolic stability of the drug .

Future Directions

The use of trifluoromethyl groups in organic synthesis is a growing field, with potential applications in pharmaceuticals, agrochemicals, and materials . Future research may focus on developing new methods for introducing trifluoromethyl groups into organic molecules, as well as exploring the properties and applications of these compounds.

Properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O/c20-19(21,22)16-7-5-13(6-8-16)18(26)25-12-15-4-2-10-24-17(15)14-3-1-9-23-11-14/h1-11H,12H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTNGRQNYPOPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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